REACTION_CXSMILES
|
O[CH2:2][C:3]([C:5]1C=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:11]([OH:14])(=O)[CH3:12].[CH:15]([NH2:17])=[NH:16].[Na]>COC(OC)N(C)C.C(O)C>[N:16]1[CH:2]=[CH:3][C:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:12][C:11]=2[OH:14])=[N:17][CH:15]=1 |f:1.2,^1:17|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
63.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
recrystallised from diethylether
|
Type
|
DISSOLUTION
|
Details
|
The intermediate is dissolved in dry ethanol (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from diisopropylether
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C=C1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 3427.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |